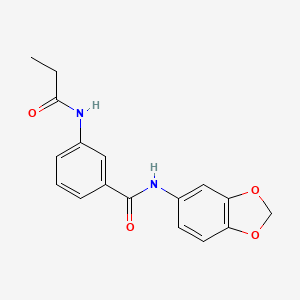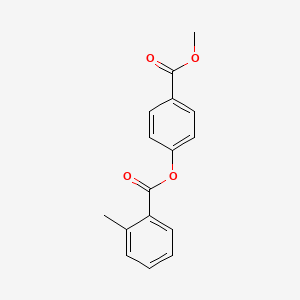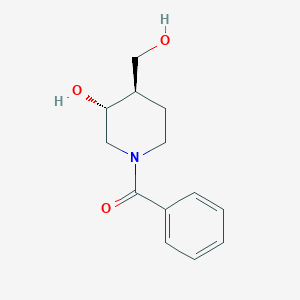
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as EFP, is a novel compound that has gained attention in the scientific research community due to its potential pharmacological properties. EFP is a piperidine derivative that has been synthesized through a multistep process and has shown promising results in various studies.
作用機序
The mechanism of action of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action may be responsible for the potential use of this compound in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may be responsible for its potential use in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and has been shown to have good solubility in various solvents. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety of this compound for use in humans.
将来の方向性
There are various future directions for the research and development of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One potential direction is the further exploration of its potential use in the treatment of neurological disorders. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease and other cognitive disorders. Another potential direction is the further exploration of its anti-cancer properties. This compound has been shown to inhibit tumor growth in animal studies, and further studies are needed to determine its potential as a cancer treatment.
合成法
The synthesis of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process that includes the reaction of 5-methylpyridin-2-amine with 2-furoyl chloride to form 5-methylpyridin-2-yl-2-furoate. This intermediate product is then reacted with 4-hydroxypiperidine to form this compound. The synthesis of this compound has been described in various research articles, and the yield and purity of the final product have been reported to be satisfactory.
科学的研究の応用
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been the subject of various scientific studies due to its potential pharmacological properties. It has been studied for its analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The results of these studies have shown promising results, and this compound has been identified as a potential drug candidate for further development.
特性
IUPAC Name |
(5-ethoxyfuran-2-yl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-16-7-5-14(24-16)17(21)20-10-8-18(22,9-11-20)15-6-4-13(2)12-19-15/h4-7,12,22H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSAMSJVSHYERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)



![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)
![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)